molecular formula C12H15ClFNO B123924 4-(4-Fluorobenzoyl)piperidine hydrochloride CAS No. 25519-78-2

4-(4-Fluorobenzoyl)piperidine hydrochloride

Cat. No.: B123924
CAS No.: 25519-78-2
M. Wt: 243.7 g/mol
InChI Key: GPKDBZQZPNOBGM-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H15ClFNO. It is characterized by the presence of a fluorobenzoyl group attached to a piperidine ring, and it is commonly used in various scientific research applications. This compound is typically found as a white crystalline powder and is known for its pharmaceutical and chemical properties .

Mechanism of Action

Target of Action

It has been suggested that it may interact withBeta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a molecule implicated in the development of Alzheimer’s disease.

Mode of Action

Given its potential interaction with beta-secretase 1, it may influence the production of beta-amyloid peptide

Biochemical Pathways

It is possible that it may influence the amyloidogenic pathway, given its potential interaction with Beta-secretase 1 .

Result of Action

Given its potential interaction with Beta-secretase 1, it may influence the production of beta-amyloid peptide . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-(4-Fluorobenzoyl)piperidine hydrochloride, it is recommended to store the compound in an inert atmosphere at room temperature . These conditions can help maintain the stability and efficacy of the compound.

Preparation Methods

The synthesis of 4-(4-Fluorobenzoyl)piperidine hydrochloride involves several steps. One common method includes the reaction of 4-fluorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(4-Fluorobenzoyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Fluorobenzoyl)piperidine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

4-(4-Fluorobenzoyl)piperidine hydrochloride can be compared with other similar compounds, such as:

    4-(4-Chlorobenzoyl)piperidine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    4-(4-Methylbenzoyl)piperidine hydrochloride: Contains a methyl group instead of fluorine.

    4-(4-Bromobenzoyl)piperidine hydrochloride: Features a bromine atom in place of fluorine.

The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity, binding affinity, and overall chemical properties .

Properties

IUPAC Name

(4-fluorophenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKDBZQZPNOBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180219
Record name p-Fluorophenyl 4-piperidyl ketone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25519-78-2
Record name 4-(4-Fluorobenzoyl)piperidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25519-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Fluorophenyl 4-piperidyl ketone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025519782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Fluorophenyl 4-piperidyl ketone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-fluorophenyl 4-piperidyl ketone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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